1-(2-Hydroxyphenyl)prop-2-en-1-one chemical structure and properties
1-(2-Hydroxyphenyl)prop-2-en-1-one chemical structure and properties
This guide provides a comprehensive technical overview of 1-(2-Hydroxyphenyl)prop-2-en-1-one, a molecule of significant interest in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, synthesis, and characterization, as well as explore its biological activities and potential applications in drug development.
Introduction: The Significance of 1-(2-Hydroxyphenyl)prop-2-en-1-one
1-(2-Hydroxyphenyl)prop-2-en-1-one, often referred to as 2'-hydroxychalcone, belongs to the chalcone family, which are open-chain flavonoids ubiquitously found in plants.[1] These compounds are characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[2][3] The presence of the hydroxyl group on one of the phenyl rings in 1-(2-Hydroxyphenyl)prop-2-en-1-one imparts unique chemical and biological characteristics, making it a valuable precursor for the synthesis of various heterocyclic compounds and a subject of intensive research.
Chemical Structure and Identifiers
The chemical structure of 1-(2-Hydroxyphenyl)prop-2-en-1-one consists of a 2-hydroxyphenyl group attached to a propenone moiety. The systematic IUPAC name for the more stable E-isomer is (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one.[4]
Key Identifiers:
| Identifier | Value |
| IUPAC Name | (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one[4] |
| Synonyms | 2'-Hydroxychalcone, Salicylalacetophenone[4][5] |
| CAS Number | 888-12-0, 1214-47-7[4][6] |
| Molecular Formula | C₁₅H₁₂O₂[4] |
| Molecular Weight | 224.25 g/mol [4] |
| InChI | InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11,16H/b11-10+[7] |
| SMILES | O=C(/C=C/c1ccccc1)c1ccccc1O[7] |
Physicochemical Properties
The physicochemical properties of 1-(2-Hydroxyphenyl)prop-2-en-1-one are crucial for its handling, formulation, and biological activity.
| Property | Value | Source |
| Melting Point | 144-150 °C | [2] |
| Appearance | Yellow solid | [8] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [9] |
| logP | 1.7609 | [9] |
| Hydrogen Bond Donors | 1 | [9] |
| Hydrogen Bond Acceptors | 2 | [9] |
| Rotatable Bonds | 2 | [9] |
These properties suggest that 1-(2-Hydroxyphenyl)prop-2-en-1-one has moderate lipophilicity and is likely to be soluble in organic solvents. The presence of a hydrogen bond donor and acceptors indicates its potential to interact with biological macromolecules.
Synthesis and Purification
The most common and efficient method for synthesizing 1-(2-Hydroxyphenyl)prop-2-en-1-one and its derivatives is the Claisen-Schmidt condensation.[3] This base-catalyzed reaction involves the condensation of an aromatic ketone (2'-hydroxyacetophenone) with an aromatic aldehyde (benzaldehyde).[3]
Experimental Protocol: Claisen-Schmidt Condensation
This protocol describes a standard laboratory procedure for the synthesis of 1-(2-Hydroxyphenyl)prop-2-en-1-one.
Materials:
-
2'-Hydroxyacetophenone
-
Benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), dilute
-
Distilled water
-
Crushed ice
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.[3]
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 50% w/v) dropwise.[10] Continue stirring the mixture. The reaction is often exothermic, and a precipitate may begin to form.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting 2'-hydroxyacetophenone spot is no longer visible.[3] This typically takes several hours.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.[3]
-
Acidification: Slowly acidify the mixture with dilute hydrochloric acid with constant stirring. This will precipitate the crude 1-(2-hydroxyphenyl)prop-2-en-1-one.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining base and salts.[8]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1-(2-hydroxyphenyl)prop-2-en-1-one as a yellow crystalline solid.[11]
Reaction Workflow
Caption: General workflow for the synthesis of 1-(2-Hydroxyphenyl)prop-2-en-1-one.
Spectroscopic Characterization
The structure of the synthesized 1-(2-Hydroxyphenyl)prop-2-en-1-one can be confirmed using various spectroscopic techniques. The following are typical spectral data for this class of compounds.
-
¹H NMR (Nuclear Magnetic Resonance): The ¹H NMR spectrum of a derivative, (E)-1-(2-hydroxyphenyl)-3-(4-methylphenyl)-prop-2-en-1-one, shows a characteristic singlet for the hydroxyl proton at around δ 12.61 ppm. The two vinyl protons (Hα and Hβ) appear as doublets at approximately δ 7.83 and δ 7.99 ppm, respectively, with a large coupling constant (J ≈ 15.5 Hz) indicative of a trans configuration. The aromatic protons will appear in the range of δ 7.01-8.26 ppm.[12]
-
¹³C NMR (Nuclear Magnetic Resonance): The ¹³C NMR spectrum of a related compound, (E)-1-(2-hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, shows the carbonyl carbon (C=O) signal at around δ 194.9 ppm. The α- and β-carbons of the enone system appear at approximately δ 120.1 and δ 144.7 ppm, respectively. The aromatic carbons will resonate in the region of δ 112-161 ppm.[13][14]
-
IR (Infrared) Spectroscopy: The IR spectrum of (E)-1-(2-hydroxyphenyl)-3-(4-methylphenyl)-prop-2-en-1-one displays a broad absorption band for the hydroxyl group (ν O-H) around 3436 cm⁻¹. A strong absorption band for the conjugated carbonyl group (ν C=O) is observed at approximately 1647 cm⁻¹. The C=C stretching vibration of the enone system appears around 1564 cm⁻¹.[12]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. For 1-(2-hydroxyphenyl)prop-2-en-1-one, this would be at an m/z of approximately 224.25.[4]
Biological Activities and Applications
1-(2-Hydroxyphenyl)prop-2-en-1-one and its derivatives have been reported to possess a wide range of biological activities, making them promising candidates for drug development.
-
Anti-inflammatory Activity: 2-Hydroxychalcone has been shown to act as an anti-inflammatory agent.[4] It can inhibit the expression of adhesion molecules such as ICAM-1, VCAM-1, and E-selectin, which are crucial for the inflammatory response.[2]
-
Antioxidant Activity: This class of compounds exhibits potent antioxidant properties by inhibiting lipid peroxidation.[2] Chalcone derivatives have shown significant antioxidant activity in DPPH free radical scavenging assays.[15]
-
Anticancer Potential: 2-Hydroxychalcone has been reported to induce apoptosis (programmed cell death) in cancer cells by downregulating the anti-apoptotic protein Bcl-2.[2] It also inhibits the activation of NF-κB, a key transcription factor involved in cancer cell proliferation and survival.[2] Furthermore, some derivatives have shown antiproliferative activity against human breast cancer cells.[12]
-
Antimicrobial Activity: Synthetic chalcones have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Some derivatives have also shown antitubercular activity.[10]
-
Chemopreventive Effects: Studies have indicated that certain derivatives of 1-(2-hydroxyphenyl)prop-2-en-1-one lack genotoxicity and can exhibit antimutagenic and antigenotoxic effects, suggesting their potential as chemopreventive agents.[12][16][17]
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory and anticancer effects of 2-hydroxychalcone are, in part, attributed to its ability to inhibit the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by 1-(2-Hydroxyphenyl)prop-2-en-1-one.
Conclusion
1-(2-Hydroxyphenyl)prop-2-en-1-one is a versatile and biologically active molecule with significant potential in drug discovery and development. Its straightforward synthesis, coupled with its diverse pharmacological properties, makes it an attractive scaffold for the design of novel therapeutic agents. Further research into its mechanism of action and the development of more potent and selective derivatives will undoubtedly continue to be an active area of investigation in the scientific community.
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- Slabber, C. A., et al. (2018). Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. Journal of Chemical Crystallography, 48(4), 133-141.
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PubMed. (2017, February 16). Absence of genotoxic effects of the chalcone (E)-1-(2-hydroxyphenyl)-3-(4-methylphenyl)-prop-2-en-1-one) and its potential chemoprevention against DNA damage using in vitro and in vivo assays. Retrieved February 27, 2026, from [Link]
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